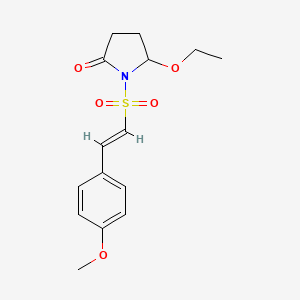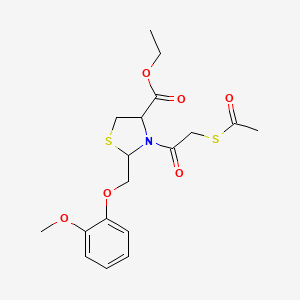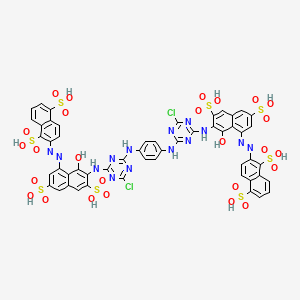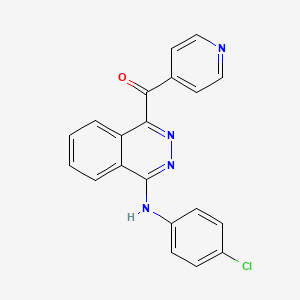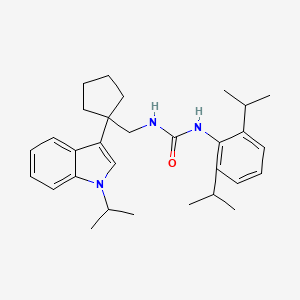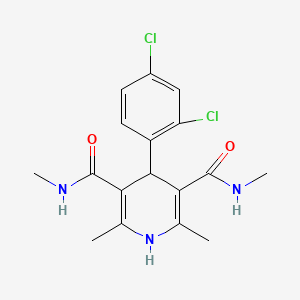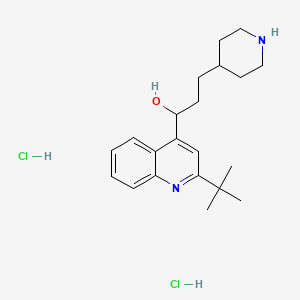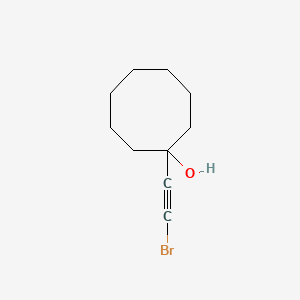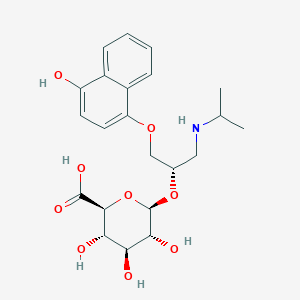
4-Hydroxypropranolol glucuronide, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-hydroxypropranolol glucuronide, (S)- est un métabolite du propranolol, un antagoniste non sélectif des bêta-adrénergiques largement utilisé dans le traitement des maladies cardiovasculaires. Ce composé est formé par la glucuronidation du 4-hydroxypropranolol, un métabolite de phase I du propranolol. Le processus de glucuronidation, catalysé par les uridine 5’-diphospho-glucuronosyltransférases (UGTs), augmente la solubilité dans l’eau du métabolite, facilitant son excrétion de l’organisme .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-hydroxypropranolol glucuronide, (S)- implique la glucuronidation du 4-hydroxypropranolol. Cette réaction est généralement réalisée in vitro en utilisant des microsomes hépatiques ou des enzymes UGT recombinantes. Les conditions de réaction comprennent la présence d’acide uridine 5’-diphospho-glucuronique (UDPGA) comme donneur d’acide glucuronique et des tampons appropriés pour maintenir le pH .
Méthodes de production industrielle
La production industrielle du 4-hydroxypropranolol glucuronide, (S)- n’est pas courante en raison de sa nature de métabolite plutôt que d’agent thérapeutique. le composé peut être produit en grandes quantités en utilisant des bioréacteurs contenant des cellules modifiées exprimant les enzymes UGT pertinentes. Cette méthode garantit un processus de production cohérent et évolutif .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-hydroxypropranolol glucuronide, (S)- subit principalement une glucuronidation, une réaction métabolique de phase II. Cette réaction implique la conjugaison de l’acide glucuronique au groupe hydroxyle du 4-hydroxypropranolol, ce qui entraîne la formation d’un conjugué glucuronide plus soluble dans l’eau .
Réactifs et conditions courants
La réaction de glucuronidation nécessite de l’UDPGA comme donneur d’acide glucuronique et des enzymes UGT comme catalyseurs. La réaction est généralement réalisée dans une solution tamponnée à un pH physiologique (autour de 7,4) et à une température (37 °C) .
Principaux produits
Le principal produit de la réaction de glucuronidation est le 4-hydroxypropranolol glucuronide, (S)-. Ce composé est plus soluble dans l’eau que son précurseur, le 4-hydroxypropranolol, et est facilement excrété dans l’urine .
4. Applications de la recherche scientifique
Le 4-hydroxypropranolol glucuronide, (S)- a plusieurs applications de recherche scientifique :
Applications De Recherche Scientifique
Mécanisme D'action
Le mécanisme d’action du 4-hydroxypropranolol glucuronide, (S)- est principalement lié à son rôle de métabolite du propranolol. Le propranolol exerce ses effets en bloquant les récepteurs bêta-adrénergiques, réduisant ainsi la fréquence cardiaque et la pression artérielle. La glucuronidation du 4-hydroxypropranolol facilite son excrétion, mettant ainsi fin à son activité pharmacologique .
Comparaison Avec Des Composés Similaires
Composés similaires
Propranolol : Le composé parent, un antagoniste non sélectif des bêta-adrénergiques utilisé dans le traitement des maladies cardiovasculaires.
4-Hydroxypropranolol : Un métabolite de phase I du propranolol, qui conserve une certaine activité bêta-bloquante.
5-Hydroxypropranolol et 7-Hydroxypropranolol : Autres métabolites hydroxylés du propranolol qui subissent une glucuronidation.
Unicité
Le 4-hydroxypropranolol glucuronide, (S)- est unique en raison de sa formation spécifique par glucuronidation du 4-hydroxypropranolol. Ce processus augmente sa solubilité dans l’eau et facilite son excrétion, le différenciant des autres métabolites qui peuvent ne pas subir de glucuronidation .
Propriétés
Numéro CAS |
88547-45-9 |
|---|---|
Formule moléculaire |
C22H29NO9 |
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S)-1-(4-hydroxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H29NO9/c1-11(2)23-9-12(31-22-19(27)17(25)18(26)20(32-22)21(28)29)10-30-16-8-7-15(24)13-5-3-4-6-14(13)16/h3-8,11-12,17-20,22-27H,9-10H2,1-2H3,(H,28,29)/t12-,17-,18-,19+,20-,22+/m0/s1 |
Clé InChI |
BAKXCGCWLWKBFW-FGRNWQNMSA-N |
SMILES isomérique |
CC(C)NC[C@@H](COC1=CC=C(C2=CC=CC=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



